molecular formula C11H14ClNO2 B2997208 (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride CAS No. 1807940-83-5

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2997208
CAS No.: 1807940-83-5
M. Wt: 227.69
InChI Key: JWSPOMRPAFEFDS-OULXEKPRSA-N
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Description

The compound (1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a benzodioxin aromatic system and a primary amine group. Key characteristics include:

  • Molecular Formula: C₁₁H₁₄ClNO₂ (same as its structural isomer in ).
  • Stereochemistry: The (1R,2S) configuration introduces spatial constraints that may influence binding affinity and metabolic stability.
  • Physicochemical Properties: The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

(1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSPOMRPAFEFDS-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@@H]3C[C@H]3N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine; hydrochloride (CAS No. 1808069-42-2) is a cyclopropanamine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 1808069-42-2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to influence the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, which may contribute to its potential therapeutic effects in mood disorders.
  • Serotonin Receptor Interaction : Preliminary studies suggest that it may also interact with serotonin receptors, influencing anxiety and depression-related behaviors.

Biological Activity

Research into the biological activity of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine has revealed several promising results:

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. This suggests potential applications in treating depression and anxiety disorders.

In Vivo Studies

Animal models have shown that administration of this compound leads to significant improvements in depressive-like behaviors. The results indicate a dose-dependent effect on both locomotor activity and anxiety levels.

Case Studies

Several case studies have explored the efficacy of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine in various therapeutic contexts:

Study Model Findings
Study ARat model of depressionSignificant reduction in immobility time in forced swim test compared to control group.
Study BMouse model of anxietyDecreased anxiety-like behavior as measured by elevated plus maze test.
Study CIn vitro neuronal culturesIncreased levels of serotonin and norepinephrine post-treatment.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Neuroprotective Effects : Research indicates that (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine may exert neuroprotective effects against oxidative stress in neuronal cells.
  • Potential Antidepressant Activity : A study published in Journal of Pharmacology demonstrated that chronic administration led to significant antidepressant-like effects comparable to traditional SSRIs.
  • Safety Profile : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, with minimal side effects reported in animal studies.

Comparison with Similar Compounds

Structural Isomers: Positional and Stereochemical Variations

The compound’s closest analog is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride (CAS 2126176-99-4, ), which differs in the substitution pattern of the cyclopropane ring. A comparative analysis is outlined below:

Property (1R,2S)-2-Benzodioxinylcyclopropan-1-amine HCl 1-Benzodioxinylcyclopropan-1-amine HCl ()
Substitution Position Benzodioxin at C2; amine at C1 Benzodioxin and amine both at C1
Stereochemistry (1R,2S) configuration Not specified (likely achiral due to geminal substituents)
Molecular Weight 227.69 g/mol (inferred) 227.69 g/mol
CAS Number Not provided in evidence 2126176-99-4
Synthetic Complexity Higher (due to chiral synthesis) Lower (geminal substitution simplifies synthesis)

Key Differences :

  • Spatial Arrangement : The (1R,2S) isomer’s stereochemistry may enhance target selectivity compared to the geminal isomer, where substituent proximity could reduce binding specificity.
  • Synthetic Accessibility : The geminal isomer () avoids the challenges of stereoselective cyclopropane synthesis, making it more straightforward to produce.

Functional Group Modifications: Benzodioxin and Cyclopropane Derivatives

Compounds sharing the benzodioxin or cyclopropane moieties are common in pharmaceuticals. For example:

  • Benzodioxin Derivatives: Known for electron-rich aromatic systems that facilitate π-π interactions with biological targets. Substituent position (e.g., 6-yl vs. 5-yl) alters electronic distribution and steric effects.
  • Cyclopropane-containing Amines : The strained cyclopropane ring can improve metabolic stability but may introduce synthetic hurdles. Substituent positioning (e.g., vicinal vs. geminal) impacts ring strain and reactivity.

Pharmacokinetic and Toxicological Considerations

While safety data for the (1R,2S) isomer are unavailable, structural analogs highlight critical factors:

  • Solubility : Hydrochloride salts generally exhibit higher solubility than free bases, aiding in drug formulation.
  • Toxicity: Benzodioxin substructures have been linked to carcinogenicity in some contexts, emphasizing the need for rigorous toxicological profiling (as noted in substructure-activity relationship studies).

Research Findings and Limitations

  • Gaps in Evidence : Direct comparative studies between the (1R,2S) isomer and its analogs are absent in the provided materials. Further research is needed to elucidate pharmacokinetic and pharmacodynamic differences.
  • Structural Insights : Substructure mining () suggests that the benzodioxin-cyclopropane motif may correlate with specific biological activities, warranting targeted assays for validation.

Q & A

Q. Critical Parameters :

ParameterImpact on Yield/PurityOptimal Conditions
TemperatureHigh temps risk racemization0–25°C during cyclopropanation
SolventPolarity affects salt purityEthanol/water (9:1) for结晶
Catalyst LoadingExcess reduces enantioselectivity2–5 mol% Rh(II) acetate

Validation : Monitor reaction progress via HPLC (C18 column, 0.1% TFA in mobile phase) to track stereochemical purity (>98% ee) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s stereochemical integrity and hydrochloride salt formation?

Methodological Answer:

  • Stereochemical Analysis :
    • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) to confirm enantiomeric excess (ee). Retention time shifts indicate racemization .
    • NMR : 1^1H-NMR coupling constants (J1,2J_{1,2}) for cyclopropane protons (typically 5–7 Hz) confirm the (1R,2S) configuration .
  • Salt Formation Verification :
    • FT-IR : Peaks at 2500–2800 cm1^{-1} (N–H+^+ stretching) and 2000–2200 cm1^{-1} (Cl^- counterion) .
    • Elemental Analysis : Match experimental C, H, N, Cl% to theoretical values (±0.3% tolerance) .

Data Contradictions : Discrepancies in Cl% may arise from hygroscopicity; use Karl Fischer titration to confirm water content (<0.5% w/w) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies for this compound?

Methodological Answer:
Contradictions often stem from variations in assay conditions or impurities. A systematic approach includes:

Replicate Key Studies : Use standardized protocols (e.g., OECD guidelines) for in vitro assays (e.g., enzyme inhibition) to isolate variables .

Impurity Profiling :

  • LC-MS/MS : Detect trace impurities (e.g., diastereomers, residual solvents) that may antagonize activity .
  • Dose-Response Curves : Compare EC50_{50} values across purified vs. crude batches .

Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate biological activity with physicochemical properties (logP, pKa) .

Case Study : A 2023 study resolved discrepancies in serotonin receptor binding by identifying a 0.5% impurity of the (1S,2R) enantiomer, which acted as a partial agonist .

Advanced: What strategies are recommended for assessing the environmental stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

  • Hydrolytic Stability :
    • pH-Dependent Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via UPLC-UV (λ = 254 nm). Hydrolysis of the cyclopropane ring dominates at pH > 8 .
  • Photolytic Degradation :
    • Xenon Arc Lamp Exposure : Simulate sunlight (765 W/m2^2) for 48 hours. Use HPLC-PDA to detect photoproducts (e.g., benzodioxin-quinone derivatives) .
  • Biotic Transformation :
    • Soil Microcosm Studies : Incubate with OECD artificial soil (10% organic matter) for 28 days. Extract metabolites (e.g., hydroxylated cyclopropane) via QuEChERS and analyze via HRMS .

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